![molecular formula C9H12N2O B2706415 2-(1-Cyclopropylethoxy)pyrimidine CAS No. 2176069-03-5](/img/structure/B2706415.png)
2-(1-Cyclopropylethoxy)pyrimidine
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Description
“2-(1-Cyclopropylethoxy)pyrimidine” is a chemical compound with the molecular formula C9H12N2O. Pyrimidine is an aromatic heterocyclic organic compound similar to pyridine. It is one of the three diazines (six-membered heterocyclics with two nitrogen atoms in the ring), and it has nitrogen atoms at positions 1 and 3 in the ring .
Molecular Structure Analysis
Pyrimidines consist of a single six-membered ring with two nitrogen atoms and four carbon atoms . The specific molecular structure of “2-(1-Cyclopropylethoxy)pyrimidine” is not available in the retrieved data.Scientific Research Applications
Synthesis of Unsymmetrically Tetrasubstituted Pyrroles
“2-(1-Cyclopropylethoxy)pyrimidine” is used in the synthesis of unsymmetrically tetrasubstituted pyrroles . Pyrroles are among the most important heterocycles in pharmaceuticals and agrochemicals . The synthesis of pyrroles with different substituents and a free NH group is challenging, and “2-(1-Cyclopropylethoxy)pyrimidine” plays a crucial role in this process .
Aggregation-Induced Emission Enhancement (AIEE) Properties
Pyrrolo[1,2-a]pyrimidines, synthesized as the synthetic applications of NH-pyrroles, exhibit unpredicted time-dependent aggregation-induced emission enhancement (AIEE) properties . This property is significant in the field of material science and optoelectronics .
Anti-Inflammatory Activities
Pyrimidines, including “2-(1-Cyclopropylethoxy)pyrimidine”, have been found to display a range of pharmacological effects, including anti-inflammatory activities . They inhibit the expression and activities of certain vital inflammatory mediators .
Synthesis of Bioactive Natural Molecules
Pyrrole and its derivatives, which include “2-(1-Cyclopropylethoxy)pyrimidine”, are prevalent key motifs in bioactive natural molecules . They have diverse applications in therapeutically active compounds .
Development of New Pyrimidines as Anti-Inflammatory Agents
Detailed structure-activity relationship (SAR) analysis provides clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity . “2-(1-Cyclopropylethoxy)pyrimidine” can be used in the development of these new pyrimidines .
Synthesis of Pyrimidine Derivatives
The biological significance of the pyrimidine derivatives has led to the synthesis of substituted pyrimidine . Pyrimidine heterocycles possessing hydroxyl group has a unique place in medicinal chemistry, and also plays a vital role in biological processes as well as synthetic drugs .
properties
IUPAC Name |
2-(1-cyclopropylethoxy)pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O/c1-7(8-3-4-8)12-9-10-5-2-6-11-9/h2,5-8H,3-4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXGYLCDGORVMIV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CC1)OC2=NC=CC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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